TCTU

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

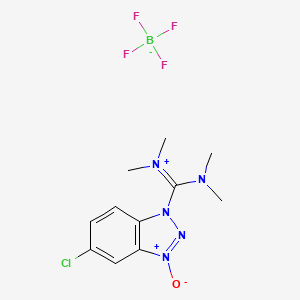

[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN5O.BF4/c1-14(2)11(15(3)4)16-9-6-5-8(12)7-10(9)17(18)13-16;2-1(3,4)5/h5-7H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGUJGKYJYAQDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)N1C2=C(C=C(C=C2)Cl)[N+](=N1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClF4N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330641-16-2 | |

| Record name | TCTU | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330641-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is the mechanism of action for TCTU coupling reagent?

An In-depth Technical Guide to TCTU Coupling Reagent

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430), commonly abbreviated as this compound, is a highly efficient uronium salt-based coupling reagent widely utilized in organic chemistry, particularly for the synthesis of peptides.[1][2] As a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, this compound facilitates the formation of amide bonds between amino acids or other carboxylic acids and amines.[1][3] It is recognized for its rapid reaction kinetics, high coupling efficiency, and a remarkable ability to suppress racemization, a critical factor for maintaining the stereochemical integrity and biological activity of the final peptide product.[1] This guide provides a comprehensive overview of this compound's mechanism of action, comparative performance data, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is an off-white to white crystalline powder, a characteristic indicative of its high purity.[2] Its structure features a tetramethyluronium cation, a 6-chlorobenzotriazole (6-Cl-HOBt) leaving group, and a tetrafluoroborate counter-anion.[2] This composition contributes to its stability and high reactivity as a coupling agent.[2]

| Property | Value |

| CAS Number | 330641-16-2[2] |

| Molecular Formula | C11H15BClF4N5O[2][3] |

| Molecular Weight | 355.53 g/mol [2][3] |

| Appearance | Off-white to white crystalline powder[2][3] |

| Melting Point | 201-205 °C[2] |

| Purity (Typical) | ≥98.0%[2][3] |

| Synonym | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate[1] |

Core Mechanism of Action

The primary function of this compound is to activate the carboxyl group of a carboxylic acid (such as an N-protected amino acid), transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. This process occurs in two main steps in the presence of a tertiary base (e.g., Diisopropylethylamine, DIPEA).

-

Activation Step: The carboxyl group of the N-protected amino acid reacts with this compound. The 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety is an excellent leaving group. This reaction forms a highly reactive O-(6-chlorobenzotriazol-1-yl) active ester intermediate and releases tetramethylurea as a byproduct.

-

Coupling Step: The free amine group of a second amino acid (or the N-terminus of a growing peptide chain) performs a nucleophilic attack on the carbonyl carbon of the active ester. This results in the formation of a stable amide (peptide) bond and the release of the 6-Cl-HOBt leaving group.

The use of the 6-chlorobenzotriazole group enhances the reactivity compared to reagents based on the standard 1-hydroxybenzotriazole (B26582) (HOBt).[4]

Comparative Analysis with Other Reagents

This compound belongs to the uronium/aminium salt family of coupling reagents. Its performance, particularly regarding reaction speed and suppression of racemization, is often compared to other common reagents. The key differentiator among these reagents is often the leaving group incorporated into their structure (e.g., HOBt, HOAt, 6-Cl-HOBt).

| Reagent | Full Name | Leaving Group | Key Characteristics |

| This compound | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 6-Cl-HOBt | Very efficient, suppresses racemization, analogous to HCTU.[1][5] |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 6-Cl-HOBt | Similar reactivity to this compound; differs only by the counter-ion (PF₆⁻ vs BF₄⁻).[5] Known to improve rates for difficult couplings.[6] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | A classic and widely used reagent; efficient with low racemization when HOBt is added.[7] |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Considered one of the most efficient coupling reagents due to the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt group, leading to faster reactions and less epimerization.[4][7] |

| TSTU | O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | HOSu | Forms N-succinimidyl active esters; particularly useful for coupling in aqueous solutions and for conjugating biomolecules.[7][8][9] |

| TOTU | O-[Cyano(ethoxycarbonyl)methyleneamino]-N,N,N',N'-tetramethyluronium tetrafluoroborate | OxymaPure® | Non-explosive alternative to benzotriazole-based reagents, generating water-soluble byproducts that simplify purification.[10] |

Note: While often referred to as uronium salts, reagents like HBTU and HATU have been shown to exist as guanidinium (B1211019) (aminium) isomers in their solid state and in solution, which can lead to a side reaction known as guanidinylation of the free N-terminal amine if used in excess.[4][7]

Experimental Protocol: this compound in Solid-Phase Peptide Synthesis (SPPS)

This section provides a generalized protocol for a standard coupling cycle on an automated peptide synthesizer or for manual synthesis using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acid (4-5 equivalents)

-

This compound (4-5 equivalents)

-

Base: N,N-Diisopropylethylamine (DIPEA) (8-10 equivalents)

-

Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Deprotection solution: 20% Piperidine (B6355638) in DMF

-

Washing solvent: DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes. Drain and repeat once.

-

This exposes the free amine on the resin or the growing peptide chain.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.

-

Add this compound to the amino acid solution.

-

Add DIPEA. The solution may change color (e.g., to yellow), indicating activation.

-

Allow the activation to proceed for 1-5 minutes.

-

-

Coupling:

-

Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature. Coupling times may be extended for sterically hindered amino acids.

-

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a suitable cleavage cocktail (e.g., Trifluoroacetic acid-based).

This compound is a robust and highly effective coupling reagent that plays a vital role in modern peptide synthesis.[1] Its mechanism, centered on the rapid formation of a 6-Cl-HOBt active ester, ensures efficient amide bond formation while critically suppressing racemization.[1] Its compatibility with automated synthesis protocols further enhances its utility, allowing for the rapid and reliable assembly of complex peptide sequences.[1] For researchers and drug development professionals, this compound offers a compelling balance of high reactivity, stereochemical safety, and versatility, making it an invaluable tool in the synthesis of high-purity peptides for therapeutic and research applications.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. HCTU - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

TCTU: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical structure, properties, and applications of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TCTU), a highly efficient coupling reagent in peptide synthesis and organic chemistry.

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known by the acronym this compound, is a uronium salt-based coupling reagent widely utilized in the fields of peptide chemistry and organic synthesis.[1][2][3] Its efficacy in promoting amide bond formation, coupled with its ability to suppress racemization, has established it as a valuable tool for researchers, scientists, and professionals in drug development.[3][4] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and practical applications of this compound, including experimental protocols and mechanistic insights.

Chemical Structure and Identification

This compound is characterized by a central uronium cation and a tetrafluoroborate anion. The cation features a tetramethyl-substituted urea (B33335) derivative linked to a 6-chlorobenzotriazole moiety. This specific structural arrangement is crucial for its high reactivity as a coupling agent.[2]

Systematic Name: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate

Common Synonyms: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate[5]

Molecular Formula: C₁₁H₁₅BClF₄N₅O[1][5]

Molecular Weight: 355.53 g/mol [1][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 201-205 °C | [2][6] |

| Purity | ≥98.0% (HPLC) | [1][2] |

| Solubility | Soluble in DMF (10%) | [6] |

| Storage Conditions | Store in a cool and dry place (2-8 °C) | [1] |

Mechanism of Action in Peptide Coupling

This compound facilitates the formation of an amide bond between a carboxylic acid and an amine through a two-step mechanism. This process is central to its function in solid-phase peptide synthesis (SPPS).

-

Activation of the Carboxylic Acid: this compound reacts with the carboxyl group of an N-protected amino acid. In this step, the uronium moiety of this compound acts as a leaving group, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack.

-

Nucleophilic Attack by the Amine: The free amino group of the second amino acid (or the growing peptide chain) attacks the activated carbonyl carbon of the O-acylisourea intermediate. This results in the formation of the desired peptide bond and the release of a tetramethylurea byproduct. The 6-chlorobenzotriazole portion of this compound helps to minimize side reactions, such as racemization.[3]

The following diagram illustrates the general workflow of this compound-mediated peptide coupling:

Caption: General workflow of this compound as a coupling reagent in peptide synthesis.

Experimental Protocols

General Protocol for this compound-Mediated Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general guideline for the use of this compound in Fmoc-based solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Appropriate resin for SPPS (e.g., Rink Amide resin)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation and re-test.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[1]

-

Inhalation: Avoid inhaling dust. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly effective and versatile coupling reagent for amide bond formation, particularly in the context of peptide synthesis. Its ability to promote rapid and efficient coupling with minimal racemization makes it a valuable asset for researchers in academia and industry. This guide has provided a comprehensive overview of its chemical structure, properties, mechanism of action, and practical application, serving as a valuable resource for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the TCTU Coupling Reagent

For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, the choice of coupling reagent is a critical determinant of success. An ideal reagent must facilitate efficient amide bond formation, minimize racemization, and be compatible with modern synthetic methodologies. This technical guide provides a comprehensive overview of O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TCTU, a highly effective uronium salt-based coupling reagent.

Full Name: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate.[1]

Synonyms: 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate, N,N,N',N'-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium tetrafluoroborate.

Core Concepts and Mechanism of Action

This compound belongs to the family of uronium/aminium salt-based coupling reagents, which are renowned for their high efficiency and rapid reaction kinetics in peptide synthesis.[1] Structurally, this compound is an analog of the widely used HBTU and TBTU reagents. The key distinction and advantage of this compound lies in the incorporation of a 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) moiety. The presence of the electron-withdrawing chlorine atom enhances the reactivity of the reagent, leading to faster and more efficient coupling, particularly in the synthesis of challenging or sterically hindered peptide sequences.

The primary function of this compound is to activate the carboxyl group of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amino group of another amino acid or the growing peptide chain. This activation proceeds through the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a 6-Cl-HOBt active ester. This active ester is the key intermediate that undergoes aminolysis to form the desired peptide bond with a high degree of efficiency and minimal risk of racemization. The byproducts of the reaction, tetramethylurea and 6-chloro-1-hydroxybenzotriazole, are generally soluble in the solvents used for solid-phase peptide synthesis (SPPS), facilitating their removal during the washing steps.

Quantitative Data and Performance Comparison

The efficacy of a coupling reagent is best assessed through comparative studies that evaluate yield, purity, and the extent of racemization. While extensive head-to-head comparisons involving this compound are not as numerous as for its hexafluorophosphate (B91526) counterpart, HCTU, the available data and its known chemical properties allow for a robust evaluation. This compound and HCTU are generally considered to have very similar reactivity profiles.

In a comparative study on the synthesis of the acyl carrier protein (65-74) fragment (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂), a sequence known to be challenging, this compound demonstrated a high yield.[2]

| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) |

| This compound | 87 | High | Low |

| HATU | High | High | Very Low |

| HCTU | High | High | Low |

| HBTU/TBTU | Lower | Moderate | Moderate |

| PyBOP | Moderate | Moderate | Moderate |

Note: This table is a synthesis of data from multiple sources for comparative purposes. "High," "Moderate," and "Low" are qualitative descriptors based on typical performance in challenging syntheses. The specific yield for this compound is from a study on the synthesis of ACP(65-74).[2]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual and automated solid-phase peptide synthesis (SPPS) based on the widely adopted Fmoc/tBu strategy.

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle on a resin support.

-

Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add sufficient N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling with this compound:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and this compound (3-5 equivalents) in DMF.

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid/TCTU solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For sterically hindered amino acids, the coupling time may be extended, or a double coupling may be performed.

-

To monitor the completion of the coupling reaction, a colorimetric test such as the Kaiser test can be performed.

-

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Automated Solid-Phase Peptide Synthesis

This compound is well-suited for use in automated peptide synthesizers.[3] The general principles of the manual protocol apply, with the synthesizer performing the sequential addition of reagents and washing steps. Stock solutions of the Fmoc-amino acids, this compound, and DIPEA in DMF are typically prepared and loaded onto the synthesizer. The instrument is then programmed to deliver the appropriate volumes of each reagent for the deprotection, activation, and coupling steps.

Conclusion

This compound stands as a highly efficient and reliable coupling reagent for modern peptide synthesis. Its enhanced reactivity, derived from the 6-chlorobenzotriazole moiety, makes it particularly valuable for the synthesis of complex peptides and for accelerating overall synthesis times. By understanding its mechanism of action and employing optimized protocols, researchers can leverage the power of this compound to achieve high yields of pure peptides, thereby advancing research and development in the fields of chemistry, biology, and medicine.

References

An In-depth Technical Guide to TCTU Reagent (CAS Number: 330641-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCTU, or O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, is a highly efficient aminium-based coupling reagent integral to modern peptide synthesis and other areas of organic chemistry.[1][2] With the CAS number 330641-16-2, this compound is particularly valued for its rapid reaction times, high coupling efficiency, and its remarkable ability to suppress racemization during the formation of amide bonds.[1] These characteristics make it an invaluable tool in both manual and automated solid-phase peptide synthesis (SPPS), facilitating the production of high-purity peptides for research and pharmaceutical development.[2] This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and comparative performance data.

Chemical and Physical Properties

This compound is an off-white to white crystalline powder with a molecular formula of C₁₁H₁₅BClF₄N₅O and a molecular weight of 355.53 g/mol .[3] It is known for its stability under typical storage conditions and good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 330641-16-2 | [2] |

| Molecular Formula | C₁₁H₁₅BClF₄N₅O | [3] |

| Molecular Weight | 355.53 g/mol | [3] |

| Appearance | Off-white to white crystalline powder | [2] |

| Purity | ≥ 99% (HPLC) | [4] |

| Melting Point | 201-205 °C | [2] |

| Synonyms | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1-[Bis(dimethylamino)methylen]-5-chlorobenzotriazolium 3-oxide tetrafluoroborate | [3] |

Mechanism of Action

This compound belongs to the family of uronium/aminium salt coupling reagents. Its efficacy stems from its ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by an amine to form a stable amide bond.

The generally accepted mechanism involves the following steps:

-

Activation of the Carboxylic Acid: In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.

-

Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of the this compound, leading to the formation of a reactive O-(6-chlorobenzotriazol-1-yl) ester.

-

Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the active ester.

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and releases the 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt) byproduct.

References

TCTU: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, commonly known as TCTU, is a highly efficient coupling reagent widely utilized in peptide synthesis and other areas of organic chemistry. Its primary function is to facilitate the formation of amide bonds by activating carboxylic acids for reaction with amines. While effective, the safe handling of this compound and similar uronium-based coupling reagents is paramount due to their potential reactivity and associated health hazards.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound. It includes a summary of its chemical and physical properties, available toxicological data, and detailed experimental protocols for assessing its potential hazards. This document is intended to serve as a comprehensive resource for laboratory personnel to ensure the safe and effective use of this reagent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BClF₄N₅O | [1][2][3] |

| Molecular Weight | 355.53 g/mol | [1][2][3] |

| CAS Number | 330641-16-2 | [1][2][3] |

| Melting Point | >185 °C | [4] |

| Purity | ≥98% (HPLC) | [2][3] |

| Storage Temperature | 2-8°C | [2][4] |

Toxicological Data and Hazard Assessment

The toxicological properties of this compound have not been extensively investigated. However, data from a Safety Data Sheet (SDS) and information on structurally similar uronium-based coupling reagents provide insight into its potential hazards.

Acute Toxicity

The available acute toxicity data for this compound is limited to oral exposure in rats.

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50 > 2000 mg/kg | [5] |

Due to the lack of specific data for this compound, it is prudent to consider the toxicology of related compounds such as HBTU, TBTU, and HCTU. These compounds are known to be skin and respiratory irritants, and more significantly, they are recognized as potent skin and respiratory sensitizers.[1][6][7][8][9][10][11][12][13] Repeated exposure to these reagents can lead to severe allergic reactions, including anaphylaxis.[6][9][10][11]

Hazard Identification

Based on available information for this compound and related compounds, the primary hazards are:

-

Skin Irritation: May cause skin irritation upon contact.[14][15]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[14][15]

-

Sensitization: Potential for allergic skin reactions and respiratory sensitization with repeated exposure.[1][6][7][8][9][10][11][12][13]

Safety and Handling Precautions

Given the potential hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times.

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

-

Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated.

Safe Handling Practices

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal

-

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

-

Consult your institution's environmental health and safety department for specific disposal procedures.

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the toxicological properties of chemical reagents like this compound. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Protocol for Determining Solubility in Organic Solvents

Objective: To determine the qualitative solubility of this compound in various organic solvents commonly used in a laboratory setting.

Materials:

-

This compound

-

Solvents: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure: [16][17][18][19][20]

-

Add approximately 10 mg of this compound to a small, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture for 30 seconds.

-

Observe the solution. If the solid has completely dissolved, the compound is soluble.

-

If the solid has not completely dissolved, add another 0.5 mL of the solvent and vortex again.

-

If the solid dissolves, it is sparingly soluble. If it remains undissolved, it is considered insoluble.

-

Repeat for each solvent.

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

Objective: To determine the acute oral toxicity of a substance.[21][22][23][24][25]

Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the next step. The method allows for the classification of the substance into one of several toxicity classes.

Animal Model: Typically, female rats are used.

Procedure:

-

A starting dose of 300 mg/kg body weight is typically used. A group of three fasted female rats is dosed with the test substance.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three rats.

-

If mortality is observed, the test is repeated at a lower dose level with another group of animals.

-

The LD50 is estimated based on the mortality data and the substance is classified according to the Globally Harmonized System (GHS).

OECD 404: Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[26][27][28][29][30]

Principle: The substance is applied to the skin of a single animal in a stepwise manner.

Animal Model: Albino rabbit.

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days.

-

The severity of the skin reactions is scored according to a standardized scale.

-

If a corrosive effect is observed in the first animal, no further testing is necessary. If no corrosive effect is seen, the test is confirmed in up to two additional animals.

OECD 405: Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[31][32][33][34][35]

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal.

Animal Model: Albino rabbit.

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours, and up to 21 days.

-

The severity of the eye reactions is scored.

-

If a corrosive effect is observed in the first animal, the test is terminated. If not, the response is confirmed in up to two additional animals.

Mechanism of Action and Experimental Workflows

Mechanism of Amide Bond Formation

This compound, like other uronium/aminium-based coupling reagents, facilitates amide bond formation by activating a carboxylic acid. The generally accepted mechanism involves the formation of a highly reactive acyl-isourea intermediate, which is then susceptible to nucleophilic attack by an amine to form the stable amide bond.

Caption: General mechanism of this compound-mediated amide bond formation.

Experimental Workflow for Toxicity Assessment

A logical workflow for assessing the potential toxicity of a new or poorly characterized chemical reagent like this compound involves a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies if necessary.

Caption: Tiered experimental workflow for chemical toxicity assessment.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards. While specific toxicological data for this compound is limited, information from structurally related compounds highlights the risks of irritation and, most importantly, allergic sensitization. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe laboratory environment. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the safety of this compound and other new chemical entities.

References

- 1. HBTU - Wikipedia [en.wikipedia.org]

- 2. peptide.com [peptide.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. HCTU O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate Novabiochem 330645-87-9 [sigmaaldrich.com]

- 5. HBTU | 94790-37-1 [chemicalbook.com]

- 6. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. science.uct.ac.za [science.uct.ac.za]

- 10. Anaphylaxis Induced by Peptide Coupling Agents – ACS Chemical Health and Safety Division [dchas.org]

- 11. researchgate.net [researchgate.net]

- 12. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. lobachemie.com [lobachemie.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. scribd.com [scribd.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. m.youtube.com [m.youtube.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. www1.udel.edu [www1.udel.edu]

- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 22. oecd.org [oecd.org]

- 23. researchgate.net [researchgate.net]

- 24. oecd.org [oecd.org]

- 25. scribd.com [scribd.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. catalog.labcorp.com [catalog.labcorp.com]

- 29. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 30. nucro-technics.com [nucro-technics.com]

- 31. oecd.org [oecd.org]

- 32. oecd.org [oecd.org]

- 33. nucro-technics.com [nucro-technics.com]

- 34. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 35. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

TCTU Solubility in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of TCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), a crucial coupling reagent in peptide synthesis and organic chemistry. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, ensuring reaction efficiency, and developing robust and scalable synthetic protocols. This document consolidates available data on this compound solubility, provides information on related compounds for comparative analysis, and outlines detailed experimental protocols for solubility determination.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in peer-reviewed literature. However, information from safety data sheets and data for structurally similar compounds provide valuable insights.

A key piece of available data indicates that this compound is soluble in N,N-Dimethylformamide (DMF). A safety data sheet for this compound specifies its solubility in DMF as "10%, clear," suggesting that a 10% weight by volume (or weight by weight) solution can be prepared without visible precipitation.

To provide a broader context for researchers, the following table includes solubility data for TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate), a closely related and commonly used coupling reagent. This data can serve as a useful proxy for estimating the solubility of this compound in other polar aprotic solvents frequently used in peptide synthesis.

| Compound | Solvent | Reported Solubility | Temperature (°C) | Notes |

| This compound | N,N-Dimethylformamide (DMF) | 10% (w/v or w/w), clear solution | Not Specified | From safety data sheet. |

| TBTU | Acetonitrile | 100 mg/mL[1] | Not Specified | Clear, colorless solution. |

| TBTU | N,N-Dimethylformamide (DMF) | 160.55 mg/mL | Not Specified | Clear solution. |

| TBTU | Water | 3 mg/mL | 20 |

Note: The solubility of uronium-based coupling reagents can be influenced by factors such as the purity of the reagent, the water content of the solvent, and the ambient temperature. It is always recommended to perform preliminary solubility tests for specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., DMSO, NMP, Acetonitrile), HPLC grade or equivalent

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Syringe filters (0.2 µm, compatible with the organic solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation for Analysis:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Analyze the prepared calibration standards and the diluted sample by HPLC.

-

Use an appropriate HPLC column and mobile phase to achieve good separation and peak shape for this compound. The detection wavelength should be set to the λmax of this compound.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted supernatant by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the specific organic solvent at the tested temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizations

Logical Workflow for this compound Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Logical workflow for determining this compound solubility.

Signaling Pathway for Solubility Assessment Logic

This diagram outlines the decision-making process and influencing factors in assessing the solubility of a peptide coupling reagent like this compound.

Caption: Decision pathway for solubility assessment.

References

TCTU vs. HBTU in Solid-Phase Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of yield, purity, and success, particularly when dealing with challenging sequences. Among the vast array of available reagents, uronium/aminium-based activators have become mainstays in modern peptide chemistry. This technical guide provides a detailed comparison of two prominent coupling reagents: TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

This document will delve into their mechanisms of action, comparative performance in terms of coupling efficiency and racemization, and provide detailed experimental protocols for their use in Fmoc-based SPPS.

Core Principles: Mechanism of Action

Both this compound and HBTU are uronium/aminium-type coupling reagents that facilitate the formation of an amide bond between a carboxyl group of an N-protected amino acid and the free amino group of the growing peptide chain on the solid support. Their fundamental mechanism involves the activation of the carboxylic acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the amine.

HBTU (based on HOBt): HBTU is derived from 1-hydroxybenzotriazole (B26582) (HOBt). Upon reaction with the carboxyl group of an N-protected amino acid in the presence of a base (typically N,N-diisopropylethylamine - DIPEA), HBTU forms an active OBt ester. This active ester then reacts with the N-terminal amine of the peptide chain to form the peptide bond, releasing HOBt as a byproduct.[1]

This compound (based on 6-Cl-HOBt): this compound is the analogue of HBTU derived from the more acidic 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt).[2] The presence of the electron-withdrawing chlorine atom on the benzotriazole (B28993) ring makes 6-Cl-HOBt a better leaving group than HOBt. Consequently, the active ester formed by this compound is more reactive than the corresponding OBt ester generated by HBTU, which can lead to faster and more efficient coupling reactions.[2]

Performance Comparison: this compound vs. HBTU

While direct head-to-head quantitative comparisons of this compound and HBTU in the literature are limited, extensive data exists for their close structural analogs, particularly HCTU (the hexafluorophosphate (B91526) salt of the this compound cation). HCTU and this compound are generally considered to have very similar performance, with the primary difference being the counter-ion (hexafluorophosphate vs. tetrafluoroborate), which typically has a negligible effect on coupling efficiency.[2]

Coupling Efficiency

In the synthesis of standard and "difficult" peptide sequences, reagents based on 6-Cl-HOBt, such as this compound and HCTU, have demonstrated superior performance compared to HOBt-based reagents like HBTU.

A notable study comparing various coupling reagents in the synthesis of the notoriously difficult 65-74 fragment of the acyl carrier protein (ACP) found that HCTU and HATU produced peptides of significantly higher purity than HBTU, PyBOP, and TBTU.[3] The use of HBTU and other less efficient activators resulted in a greater number of deletion products and other impurities.[3] Given the analogous reactivity of this compound and HCTU, it can be inferred that this compound would also offer superior coupling efficiency over HBTU in such challenging syntheses.

The enhanced reactivity of the 6-chloro-HOBt active ester formed by this compound is particularly advantageous for:

-

Sterically hindered amino acids: Coupling bulky residues like Val, Ile, or Aib is often slow and incomplete. The higher reactivity of the this compound-activated ester can drive these reactions to completion more effectively than HBTU.

-

Aggregation-prone sequences: During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the solid support, hindering further reactions. The faster kinetics of this compound can help to complete the coupling before significant aggregation occurs.[4]

Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a critical concern in peptide synthesis. While uronium/aminium reagents are generally considered to suppress racemization effectively, the choice of reagent can still have an impact.

HBTU is known to provide low levels of racemization.[5][6] However, the more reactive nature of this compound and its analog HCTU does not necessarily lead to increased racemization. In fact, the faster coupling rates can sometimes reduce the time the activated amino acid spends in a state susceptible to racemization. Studies on HCTU have shown it to be a very efficient coupling reagent with low enantiomerization.[2]

Quantitative Data Summary

The following table summarizes the expected comparative performance based on available data, primarily drawing inferences from studies on HCTU as a direct analog of this compound.

| Parameter | This compound (inferred from HCTU data) | HBTU |

| Core Moiety | 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | 1-hydroxybenzotriazole (HOBt) |

| Relative Reactivity | High | Medium-High |

| Coupling Efficiency (Standard Peptides) | Very Good | Good |

| Coupling Efficiency (Difficult Peptides) | Excellent | Moderate to Good |

| Purity of Crude Peptide | Generally Higher | Generally Lower |

| Racemization | Low | Low |

| Cost | Generally Higher | Generally Lower |

Experimental Protocols

The following are detailed, generalized protocols for using this compound and HBTU in manual Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Workflow

A typical cycle in Fmoc-SPPS involves the following steps:

-

Resin Swelling: The solid support (resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed to remove excess piperidine and byproducts.

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

Protocol for this compound Coupling

This protocol is a representative procedure for using this compound, based on standard practices for uronium/aminium salt coupling reagents.

Reagents and Materials:

-

Fmoc-protected amino acid (4 equivalents relative to resin substitution)

-

This compound (3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with free N-terminal amine

Procedure:

-

In a separate reaction vessel, dissolve the Fmoc-protected amino acid and this compound in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.

-

Add the activated amino acid solution to the deprotected and washed resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature with agitation. For difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol for HBTU Coupling

This is a standard protocol for HBTU-mediated coupling in Fmoc-SPPS.[7]

Reagents and Materials:

-

Fmoc-protected amino acid (4 equivalents relative to resin substitution)

-

HBTU (3.9 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (4 equivalents, optional but recommended)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with free N-terminal amine

Procedure:

-

In a separate reaction vessel, dissolve the Fmoc-protected amino acid, HBTU, and optionally HOBt in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes with gentle agitation.

-

Add the activated amino acid solution to the deprotected and washed resin.

-

Allow the coupling reaction to proceed for 45-90 minutes at room temperature with agitation. For difficult couplings, a longer reaction time or a double coupling is often necessary.

-

After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Signaling Pathways and Logical Relationships

The activation and coupling process for both this compound and HBTU can be visualized as a signaling pathway, where the initial reagents interact to produce a series of intermediates leading to the final product.

Conclusion

For routine peptide synthesis, both this compound and HBTU are effective and reliable coupling reagents. However, for more demanding applications, such as the synthesis of long, hydrophobic, or sterically hindered peptides, the evidence strongly suggests that this compound (and its analog HCTU) offers a significant advantage in terms of coupling efficiency and the purity of the final product.[3] This enhanced performance is attributed to the increased reactivity of the 6-Cl-OBt active ester intermediate. While this compound may come at a higher cost, the potential for higher yields, purer crude products, and reduced need for difficult purifications can make it a more economical choice in the long run for challenging projects. Researchers and drug development professionals should consider the complexity of their target peptide when selecting between these two capable reagents.

References

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. researchgate.net [researchgate.net]

- 3. americanlaboratory.com [americanlaboratory.com]

- 4. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. rsc.org [rsc.org]

TCTU vs. HATU for Difficult Couplings: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is paramount to success, particularly when encountering "difficult" couplings. These challenging scenarios include the incorporation of sterically hindered amino acids (e.g., α,α-disubstituted amino acids like Aib), N-methylated amino acids, and sequences prone to aggregation. This technical guide provides a comprehensive analysis of two powerful aminium-based coupling reagents, TCTU and HATU, offering a comparative overview of their performance, mechanistic pathways, and practical application in overcoming these synthetic hurdles.

Introduction to this compound and HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent that has established itself as a gold standard for difficult couplings. Its high efficiency is largely attributed to the formation of a highly reactive OAt-active ester, facilitated by the presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety. The pyridine (B92270) nitrogen in the HOAt group provides anchimeric assistance during the coupling reaction, accelerating the rate of amide bond formation and suppressing racemization.[1][2]

This compound (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and its hexafluorophosphate (B91526) counterpart HCTU are newer generation coupling reagents that have emerged as highly effective and more cost-effective alternatives to HATU. The electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring enhances the reactivity of the active ester intermediate compared to older reagents like HBTU.[3][4] Comparative studies have shown that HCTU can produce peptides with purity comparable to those synthesized using HATU, even in rapid synthesis protocols.[5]

Mechanism of Action

Both this compound and HATU function by activating the C-terminal carboxylic acid of an amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain. This process is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA).

The general mechanism involves two key stages:

-

Carboxylate Formation: The base deprotonates the carboxylic acid of the incoming Fmoc-protected amino acid, forming a carboxylate anion.

-

Active Ester Formation: The carboxylate anion attacks the electrophilic carbon of the coupling reagent, leading to the formation of a highly reactive active ester and releasing a tetramethylurea byproduct. In the case of HATU, this is an OAt-ester, while for this compound, it is a 6-Cl-OBt-ester.

HATU Activation Pathway

The activation mechanism of a carboxylic acid by HATU is depicted below. The initial formation of an unstable O-acyl isouronium salt is followed by the rapid formation of the OAt-active ester, which then reacts with the amine to form the peptide bond.

This compound Activation Pathway

The activation pathway for this compound is analogous to that of HATU, with the key difference being the formation of a 6-Cl-OBt active ester. The electron-withdrawing chlorine atom enhances the leaving group potential of the 6-chloro-1-hydroxybenzotriazole (B1581694) moiety, contributing to the high reactivity of the reagent.

Performance in Difficult Couplings: A Comparative Analysis

While both this compound and HATU are highly effective, their performance can vary depending on the specific nature of the difficult coupling.

| Feature | This compound/HCTU | HATU |

| General Reactivity | High, due to the electron-withdrawing effect of the chlorine atom.[4] | Very high, attributed to the anchimeric assistance of the pyridine nitrogen in the HOAt moiety.[1] |

| Sterically Hindered Amino Acids (e.g., Aib) | Effective for many hindered couplings. | Often considered the reagent of choice, demonstrating superior performance in particularly challenging cases.[1] |

| N-Methylated Amino Acids | Less effective than HATU. | Highly effective and frequently recommended for coupling N-methylated residues.[6] |

| Racemization Suppression | Generally low rates of racemization. | Excellent suppression of racemization, a key advantage in sensitive couplings.[4] |

| Cost-Effectiveness | More affordable than HATU.[5] | More expensive, often reserved for the most challenging couplings.[5] |

| Side Reactions | Potential for guanidinylation of the N-terminus if used in excess. | Also susceptible to guanidinylation, particularly in slow coupling reactions or with excess reagent. |

Experimental Protocols

The following are general protocols for solid-phase peptide synthesis (SPPS) using this compound/HCTU and HATU. It is important to note that optimization of reagent equivalents, reaction times, and solvents may be necessary for specific peptide sequences.

General SPPS Workflow

The overall workflow for a single coupling cycle in SPPS is consistent for both reagents.

This compound/HCTU Coupling Protocol (Difficult Coupling)

This protocol is a representative procedure for a manual SPPS coupling using HCTU.

-

Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature. For particularly difficult couplings, the reaction time may be extended to 2-4 hours, or the temperature may be increased.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (2-3 times) to remove excess reagents and byproducts.

-

HATU Coupling Protocol (Difficult Coupling)

This protocol outlines a typical procedure for using HATU in a challenging coupling step.

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (2.9-4.5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution and mix. For racemization-prone residues, a weaker base like collidine may be used.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30 minutes to 2 hours at room temperature. For N-methylated amino acids or other highly hindered couplings, longer reaction times (up to 24 hours) or double coupling may be necessary.

-

Monitor the reaction progress with a suitable test (e.g., Kaiser test for primary amines, or a chloranil (B122849) test for secondary amines).

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin with DMF (3-5 times) and DCM (2-3 times).

-

Potential Side Reactions

A primary side reaction associated with uronium/aminium reagents like this compound and HATU is the guanidinylation of the N-terminal amine of the peptide chain. This occurs when the free amine attacks the guanidinium (B1211019) carbon of the coupling reagent, leading to a capped and unreactive peptide. This side reaction is more prevalent when the coupling reagent is used in excess or when the coupling reaction is slow, allowing more time for the side reaction to occur. To minimize this, it is advisable to use a slight excess of the carboxylic acid relative to the coupling reagent and to ensure efficient and rapid coupling.

Conclusion

Both this compound and HATU are powerful and effective coupling reagents for overcoming difficult challenges in peptide synthesis.

-

HATU remains the reagent of choice for the most demanding couplings, particularly those involving N-methylated amino acids and highly sterically hindered residues, due to its superior reactivity and excellent racemization suppression.[1][6]

-

This compound (and its analog HCTU) represents a highly efficient and more economical alternative for a wide range of difficult sequences. It provides excellent performance in many cases and is a valuable tool for routine and large-scale synthesis.[5]

The selection between this compound and HATU should be based on the specific requirements of the peptide sequence, the nature of the difficult coupling, and budgetary considerations. For routine difficult sequences, this compound/HCTU is often sufficient, while for exceptionally challenging couplings where maximizing yield and purity is critical, the additional cost of HATU is often justified. Careful optimization of reaction conditions is key to leveraging the full potential of these powerful reagents and achieving the successful synthesis of complex peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. peptide.com [peptide.com]

An In-depth Technical Guide to TCTU and HCTU Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Coupling Reagents in Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, crude peptide purity, and the suppression of side reactions like racemization. Among the vast arsenal (B13267) of available reagents, the aminium/uronium salts have become mainstays for their high reactivity and efficacy. This guide focuses on two potent, structurally related coupling reagents: TCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Both reagents are derived from their well-known precursors, TBTU and HBTU, with a key structural modification: the incorporation of an electron-withdrawing chlorine atom at the 6-position of the 1-hydroxybenzotriazole (B26582) (HOBt) moiety. This modification significantly enhances the reactivity of the active ester intermediate, leading to faster and more efficient amide bond formation.[1] While this compound and HCTU differ only in their counter-ion (tetrafluoroborate vs. hexafluorophosphate), a factor generally considered to have minimal impact on reaction efficiency, understanding their performance characteristics is vital for optimizing peptide synthesis protocols.[2]

This document provides a comprehensive comparison of this compound and HCTU, presenting quantitative performance data, detailed experimental protocols, and visualizations of the underlying chemical processes to aid researchers in leveraging these powerful reagents.

Mechanism of Action: Aminium Salt-Mediated Amide Bond Formation

This compound and HCTU function by activating the carboxylic acid of an N-protected amino acid to form a highly reactive 6-Cl-OBt active ester. This process is initiated by a base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks the electrophilic uronium/aminium center of the coupling reagent, leading to the formation of the active ester and the release of tetramethylurea. This highly reactive ester is then susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain, forming the desired peptide bond.

The electron-withdrawing effect of the chlorine atom on the benzotriazole (B28993) ring increases the acidity of the 6-Cl-HOBt leaving group, making it more stable and enhancing the reactivity of the active ester intermediate compared to its non-chlorinated HBTU/TBTU counterparts.[1]

Caption: General mechanism for this compound/HCTU-mediated peptide coupling.

Data Presentation: A Comparative Analysis of Reaction Efficiency

While direct, side-by-side comparisons of this compound and HCTU under identical conditions are sparse in the literature, extensive data exists comparing their performance against other common coupling reagents. This data consistently highlights the superior efficiency of the 6-Cl-HOBt-based reagents.

Studies have shown that HCTU is a highly efficient coupling agent, enabling coupling times as short as five minutes or less without compromising the purity of the final peptide.[3][4] Its performance is often comparable or superior to the more expensive gold-standard reagent, HATU, particularly in rapid synthesis protocols.[3][5] this compound is expected to have nearly identical chemical properties to HCTU, with some evidence suggesting it may possess slightly greater stability in solution.[1]

The following tables summarize key quantitative data from studies involving HCTU, providing a benchmark for its efficacy.

Table 1: HCTU Performance vs. Other Activators on a "Difficult" Sequence (ACP 65-74)

| Activator | Coupling Time | Crude Purity (%) |

| HCTU | 2 x 20 min | 80.52 |

| HCTU | 2 x 1 min | 79.86 |

| HATU | 2 x 20 min | 79.91 |

| HATU | 2 x 1 min | 83.63 |

| PyBOP | 2 x 20 min | 70.27 |

| PyBOP | 2 x 1 min | 48.11 |

| Data sourced from a comparative study on fast Fmoc solid-phase peptide synthesis.[5] |

Table 2: HCTU Performance vs. Other Activators on Luteinizing Hormone-Releasing Hormone (G-LHRH)

| Activator | Coupling Time | Crude Purity (%) |

| HCTU | 2 x 20 min | 90.84 |

| HCTU | 2 x 1 min | 88.29 |

| COMU | 2 x 20 min | 88.35 |

| COMU | 2 x 1 min | 90.22 |

| PyClock | 2 x 20 min | 89.26 |

| PyClock | 2 x 1 min | 87.11 |

| Data sourced from a comparative study on fast Fmoc solid-phase peptide synthesis.[5] |

Key Observations:

-

HCTU consistently produces high-purity peptides, even with significantly reduced coupling times (e.g., 2 x 1 minute).[5]

-

Its performance is on par with HATU for both standard and difficult sequences, positioning it as a highly efficient and cost-effective alternative.[3][6]

-

In on-resin cyclization studies of RGD-containing peptides, both this compound and HCTU were shown to be effective.[7]

Experimental Protocols

The following protocols provide a generalized methodology for using this compound and HCTU in automated or manual Fmoc-based solid-phase peptide synthesis.

Reagent Preparation

-

Amino Acid Solution: Prepare a 0.2 M to 0.5 M solution of the N-Fmoc-protected amino acid in N,N-Dimethylformamide (DMF).

-

Coupling Reagent Solution: Prepare a 0.2 M to 0.5 M solution of this compound or HCTU in DMF.

-

Base Solution: Prepare a 0.8 M to 2.0 M solution of DIPEA in DMF or N-Methylpyrrolidone (NMP).

-

Deprotection Solution: 20-40% (v/v) Piperidine in DMF.

Standard Coupling Cycle Protocol

This protocol assumes a starting resin with a free N-terminal amine.

-

Amino Acid Pre-activation (Optional but Recommended):

-

In a separate vessel, combine the Fmoc-amino acid solution (2.0 to 5.0 eq. relative to resin loading) and the this compound/HCTU solution (1.9 to 4.9 eq.).

-

Add the DIPEA solution (4.0 to 10.0 eq.).

-

Allow the mixture to pre-activate for 1 to 3 minutes before adding to the resin.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid mixture to the washed and drained resin.

-

If not pre-activating, add the amino acid solution, this compound/HCTU solution, and DIPEA solution sequentially to the resin.

-

Agitate the reaction vessel for a duration of 5 to 45 minutes. For standard couplings, 5-10 minutes is often sufficient. For difficult couplings (e.g., sterically hindered residues), a longer time or a double coupling may be required.

-

Monitoring (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating reaction completion.

-

-

Washing:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3 to 5 times) to remove excess reagents and byproducts.

-

-

Fmoc Deprotection:

-

Add the deprotection solution to the resin.

-

Agitate for 3 to 10 minutes. Drain.

-

Repeat the deprotection step one more time.

-

-

Final Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 to 7 times) to ensure complete removal of piperidine.

-

The resin is now ready for the next coupling cycle.

-

Caption: A typical workflow for a single SPPS coupling cycle.

Summary and Recommendations

This compound and HCTU are premier coupling reagents for modern peptide synthesis, offering a powerful combination of speed, efficiency, and reliability.

-

High Reactivity: The 6-chloro substitution provides a significant kinetic advantage, enabling rapid couplings that minimize side reactions and can improve the purity of crude products, especially in the synthesis of long or difficult sequences.[1][8]

-

Efficiency: Both reagents consistently deliver high yields and purities, performing on par with or exceeding many other common coupling reagents.[5] HCTU, in particular, has been demonstrated to be a cost-effective substitute for HATU without a significant loss in performance.[3]

-

Versatility: They are effective for a wide range of applications, from routine SPPS to the synthesis of challenging peptides and on-resin cyclization.[7]

-